Puquitinib

Descripción

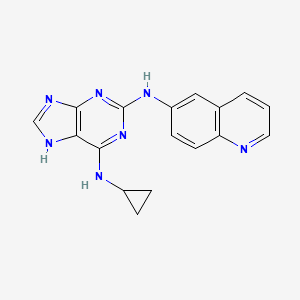

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

916890-10-3 |

|---|---|

Fórmula molecular |

C17H15N7 |

Peso molecular |

317.3 g/mol |

Nombre IUPAC |

6-N-cyclopropyl-2-N-quinolin-6-yl-7H-purine-2,6-diamine |

InChI |

InChI=1S/C17H15N7/c1-2-10-8-12(5-6-13(10)18-7-1)22-17-23-15-14(19-9-20-15)16(24-17)21-11-3-4-11/h1-2,5-9,11H,3-4H2,(H3,19,20,21,22,23,24) |

Clave InChI |

QUTFBURLXCODBH-UHFFFAOYSA-N |

SMILES canónico |

C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

puquitinib puquitinib mesylate XC-302 |

Origen del producto |

United States |

Foundational & Exploratory

Puquitinib's Mechanism of Action in Acute Myeloid Leukemia (AML) Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in AML, playing a crucial role in cell proliferation, survival, and drug resistance. Puquitinib, a novel, orally available, and highly selective inhibitor of the PI3K delta (PI3Kδ) isoform, has demonstrated potent antitumor efficacy in preclinical models of AML. This technical guide provides an in-depth overview of the mechanism of action of this compound in AML cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: PI3Kδ Inhibition

This compound functions as a potent and selective inhibitor of the p110δ catalytic subunit of PI3K.[1][2][3] By binding to the ATP-binding pocket of PI3Kδ, this compound effectively blocks its kinase activity.[1][2][3] This inhibition is highly specific for the δ isoform, with significantly less activity against other class I PI3K isoforms (α, β, and γ).[1][2][3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is often constitutively activated in AML, making it a prime therapeutic target.[1][4]

The inhibition of PI3Kδ by this compound leads to the downregulation of its downstream signaling pathways, most notably the AKT and ERK pathways.[1][2][3] The constitutive activation of these pathways is a hallmark of many AML subtypes and is critical for leukemic cell proliferation and survival. By suppressing the phosphorylation and subsequent activation of AKT and ERK, this compound triggers a cascade of anti-leukemic effects, including cell cycle arrest and apoptosis.[1][2][3]

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a panel of AML cell lines, demonstrating broad efficacy. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Notably, the FLT3-ITD positive cell line, MV4;11, exhibited high sensitivity to this compound.[1]

| Cell Line | IC50 (μM) |

| MV4;11 | 0.1 |

| Kasumi-1 | 0.3 |

| EOL-1 | 0.3 |

| THP-1 | 0.4 |

| HL-60 | 0.5 |

| U937 | 0.6 |

| OCI-AML2 | 0.2 |

| OCI-AML3 | 0.3 |

| MOLM-13 | 0.2 |

| KG-1 | 0.7 |

| NOMO-1 | 0.4 |

| Data extracted from "this compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia"[1] |

Treatment of the p110δ-positive MV4;11 AML cell line with this compound resulted in a significant, concentration-dependent arrest in the G1 phase of the cell cycle.[1]

| Treatment | % of Cells in G1 Phase |

| Control | 63.3% |

| This compound (1 μM) | 83.0% |

| CAL-101 (1 μM) | 70.7% |

| Data extracted from "this compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia"[1] |

Signaling Pathway and Experimental Workflow Visualizations

Caption: this compound inhibits PI3Kδ, blocking downstream AKT and ERK signaling, leading to apoptosis and G1 cell cycle arrest in AML cells.

Caption: Experimental workflow for evaluating the effects of this compound on AML cells.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on AML cell lines.

Materials:

-

AML cell lines

-

This compound

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on the cell cycle distribution of AML cells.

Materials:

-

AML cell lines

-

This compound

-

Complete RPMI-1640 medium

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blotting

This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways following this compound treatment.

Materials:

-

AML cell lines

-

This compound

-

Complete RPMI-1640 medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PARP, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat AML cells with this compound for the desired time and concentration.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin) to normalize protein levels.

Conclusion

This compound demonstrates a clear and potent mechanism of action in AML cells centered on the selective inhibition of the PI3Kδ isoform. This targeted inhibition leads to the effective downregulation of the pro-survival AKT and ERK signaling pathways, culminating in G1 phase cell cycle arrest and the induction of apoptosis. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and potentially utilize this compound in the treatment of Acute Myeloid Leukemia. The high sensitivity of FLT3-ITD positive AML cells to this compound suggests a promising avenue for targeted therapy in this high-risk patient population and warrants further investigation into the synergistic potential of combined PI3Kδ and FLT3 inhibition.[3]

References

- 1. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined inhibition of PI3Kδ and FLT3 signaling exerts synergistic antitumor activity and overcomes acquired drug resistance in FLT3-activated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting PI3Kδ and PI3Kγ signalling disrupts human AML survival and bone marrow stromal cell mediated protection - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the PI3Kδ Signaling Pathway

The Phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of the immune system, playing a central role in the development, function, and homeostasis of various leukocyte populations. Its restricted expression to the hematopoietic lineage and its frequent dysregulation in immune-related disorders and malignancies have made it a highly attractive target for therapeutic intervention. This guide provides a comprehensive overview of the PI3Kδ pathway, its components, regulation, and its implications in health and disease, supplemented with detailed experimental methodologies and structured data for professional reference.

Core Principles of the PI3Kδ Pathway

The PI3K family of lipid kinases is divided into three classes. PI3Kδ, encoded by the PIK3CD gene, is a member of the Class IA PI3Ks, which are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] The p110δ catalytic subunit is predominantly expressed in leukocytes, whereas the other Class IA isoforms, p110α and p110β, are ubiquitously expressed.[2][3] This leukocyte-specific expression underpins the critical and specialized role of PI3Kδ in the immune system.[4][5]

The central function of Class I PI3Ks is to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol ring, generating the lipid second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a docking site on the inner leaflet of the plasma membrane, recruiting and activating a host of downstream effector proteins, most notably those containing a Pleckstrin Homology (PH) domain.

Pathway Activation

Activation of PI3Kδ is a tightly regulated process initiated by a diverse array of cell surface receptors. In T and B lymphocytes, the pathway is engaged by antigen receptors (TCR and BCR), co-stimulatory molecules (e.g., CD28, ICOS, CD19), and cytokine receptors (e.g., IL-2R, IL-4R).[6][7][8] In myeloid cells, PI3Kδ is activated by various stimuli that drive inflammation and innate immune responses.[4]

The canonical activation mechanism involves the recruitment of the p85-p110δ heterodimer from the cytosol to the plasma membrane. This occurs when the tandem SH2 domains of the p85 regulatory subunit bind to specific phosphotyrosine motifs (YxxM) on activated receptor chains or associated adaptor proteins.[8][9] This interaction relieves the inhibitory constraints imposed by p85 on the p110δ catalytic subunit and positions the enzyme in close proximity to its substrate, PIP2, leading to the rapid production of PIP3.

Downstream Effectors

The accumulation of PIP3 at the membrane triggers the recruitment and activation of several key signaling nodes:

-

Akt (Protein Kinase B): A serine/threonine kinase that is a central hub in the PI3K pathway. Upon binding to PIP3, Akt is phosphorylated and activated, in turn phosphorylating a multitude of substrates that regulate cell survival, growth, proliferation, and metabolism.[6]

-

mTOR (mechanistic Target of Rapamycin): Activated downstream of Akt, mTOR is a critical regulator of protein synthesis and cell growth.[8][10]

-

FOXO Transcription Factors: Akt-mediated phosphorylation of Forkhead box O (FOXO) proteins leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[8][9]

-

Bruton's Tyrosine Kinase (BTK): Essential for B-cell development and activation, BTK is recruited to the membrane by PIP3, where it becomes activated.[11]

-

Phospholipase Cγ2 (PLCγ2): In B cells, PIP3 facilitates the activation of PLCγ2, which is crucial for calcium mobilization and NF-κB activation.[7]

Negative Regulation

The PI3Kδ pathway is counter-regulated by lipid phosphatases that terminate the signal by dephosphorylating PIP3.

-

PTEN (Phosphatase and Tensin Homolog): Dephosphorylates the 3' position of PIP3, converting it back to PIP2, thereby directly antagonizing PI3K activity.[12]

-

SHIP (SH2-containing Inositol 5'-Phosphatase): Dephosphorylates the 5' position of PIP3 to generate PI(3,4)P2.[12]

Data Presentation

Table 1: Key Components of the PI3Kδ Signaling Pathway

| Component | Type | Core Function in the Pathway |

| p110δ (PIK3CD) | Catalytic Subunit (Class IA) | Phosphorylates PIP2 to generate the second messenger PIP3.[13] |

| p85 (PIK3R1) | Regulatory Subunit (Class IA) | Stabilizes p110δ, inhibits its basal activity, and mediates membrane recruitment via SH2 domains.[8] |

| PIP2 | Lipid Substrate | Phosphorylated by p110δ to become PIP3. |

| PIP3 | Lipid Second Messenger | Recruits and activates PH domain-containing proteins (e.g., Akt, BTK) to the plasma membrane. |

| Akt (PKB) | Serine/Threonine Kinase | Central downstream effector promoting cell survival, growth, and proliferation.[6] |

| mTOR | Serine/Threonine Kinase | Downstream of Akt; master regulator of cell growth and metabolism.[8] |

| FOXO1 | Transcription Factor | Inhibited by Akt; its suppression prevents apoptosis and promotes cell cycle progression.[9] |

| BTK | Tyrosine Kinase | Critical for B-cell receptor signaling and B-cell activation.[11] |

| PTEN | Lipid Phosphatase | Negative regulator; dephosphorylates PIP3 to PIP2.[12] |

| SHIP | Lipid Phosphatase | Negative regulator; dephosphorylates PIP3 to PI(3,4)P2.[12] |

Table 2: In Vitro Potency of Selected PI3Kδ Inhibitors

| Inhibitor | PI3Kδ IC₅₀ (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ | Status |

| Idelalisib (CAL-101) | ~2.5[14] | >400-fold[15] | >400-fold[15] | ~40-fold[15] | Approved[16] |

| Umbralisib (TGR-1202) | 22.2[15] | >1000-fold | >1000-fold | >1000-fold | Approved (some indications withdrawn)[17][18] |

| Leniolisib (CDZ173) | 11[10] | ~22-fold | ~39-fold | ~203-fold | Approved for APDS[10][15] |

| IC-87114 | 500[15] | >100-fold | >100-fold | 58-fold | Preclinical Tool[15] |

Table 3: Clinical Manifestations of PIK3CD Gene Variants

| Mutation Type | Resulting Syndrome | Key Immunological & Clinical Manifestations |

| Heterozygous Gain-of-Function (GOF) | Activated PI3Kδ Syndrome (APDS)[8] | Recurrent sinopulmonary infections, chronic herpesvirus (EBV, CMV) infections, lymphadenopathy, hepatosplenomegaly, defective B- and T-cell function, autoimmunity (e.g., cytopenias), and increased risk of B-cell lymphoma.[8][19][20] |

| Homozygous Loss-of-Function (LOF) | Severe B-cell lymphopenia | Agammaglobulinemia due to an early block in B-cell development, leading to recurrent infections. T-cell numbers may be less affected.[8] |

Role in Pathophysiology

Dysregulation of the PI3Kδ pathway is a key driver of several human diseases.

-

Primary Immunodeficiency: Heterozygous gain-of-function mutations in PIK3CD (or PIK3R1, which encodes p85α) cause Activated PI3Kδ Syndrome (APDS).[8][13] The resulting hyperactive signaling paradoxically leads to immunodeficiency by impairing lymphocyte development and function, causing T-cell senescence, and disrupting immune tolerance.[19][21][22]

-

Hematological Malignancies: The PI3Kδ pathway is constitutively active in many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain lymphomas.[7][23] It drives tumor cell proliferation, survival, and resistance to apoptosis, making PI3Kδ a validated therapeutic target.[14][16]

-

Solid Tumors and Immune Evasion: While not typically driven by cell-intrinsic PI3Kδ mutations, solid tumors can exploit the pathway to evade immune destruction. PI3Kδ signaling is critical for the function of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment.[24][25][26]

-

Autoimmunity and Inflammation: Aberrant PI3Kδ activity contributes to the pathogenesis of autoimmune diseases by promoting the survival of self-reactive B cells and the production of inflammatory cytokines by various leukocytes.[4][7]

Mandatory Visualizations

References

- 1. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3Kδ Forms Distinct Multiprotein Complexes at the TCR Signalosome in Naïve and Differentiated CD4+ T Cells [frontiersin.org]

- 3. ashpublications.org [ashpublications.org]

- 4. Phosphoinositide 3-kinase delta (PI3Kδ) in leukocyte signaling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of PI3K in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of PI3K signaling to improve CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3Kδ and primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K in T Cell Adhesion and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PIK3CD gene: MedlinePlus Genetics [medlineplus.gov]

- 14. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ionctura.com [ionctura.com]

- 19. Activating PI3Kδ mutations in a cohort of 669 patients with primary immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tests and Services | Genetic and Genomic Diagnostic Lab [cincinnatichildrens.org]

- 21. Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Germline-activating mutations in PIK3CD compromise B cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. tandfonline.com [tandfonline.com]

- 25. Phosphoinositide-3-kinase δ as an immune check-pathway in cancer Immunology. Therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Phosphoinositide-3-kinase δ as an immune check-pathway in cancer Immunology. Therapeutic prospects | Semantic Scholar [semanticscholar.org]

Puquitinib Target Validation in Hematological Malignancies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Puquitinib (XC-302) is a novel, orally available, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a frequent oncogenic driver in various hematological malignancies. Given that the expression of PI3Kδ is predominantly restricted to leukocytes, it represents a promising therapeutic target for cancers of hematopoietic origin. This technical guide provides a comprehensive overview of the preclinical and early clinical data supporting the validation of PI3Kδ as the therapeutic target of this compound in hematological malignancies, with a primary focus on Acute Myeloid Leukemia (AML) and available data on Non-Hodgkin's Lymphoma (NHL).

Introduction: The PI3Kδ Target in Hematological Cancers

The class I PI3K family of lipid kinases consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are primarily found in hematopoietic cells.[1] PI3Kδ is downstream of various cell surface receptors, including B-cell receptors (BCR) and cytokine receptors, and its activation leads to the phosphorylation of AKT and downstream effectors that promote cell growth and survival.[1] Constitutive activation of the PI3K/AKT pathway is a known hallmark of several hematological malignancies, making it an attractive target for therapeutic intervention.[1] this compound has been developed as a potent and selective inhibitor of PI3Kδ, aiming to provide a targeted therapy with a potentially favorable therapeutic window.[1][2]

This compound: Mechanism of Action and Selectivity

This compound competitively binds to the ATP-binding pocket of the p110δ catalytic subunit of PI3K.[1] Preclinical studies have demonstrated its high selectivity for the δ isoform over other class I PI3K isoforms.

Biochemical and Cellular Potency

In biochemical assays, this compound demonstrates potent inhibition of PI3Kδ with an IC50 in the low nanomolar range, comparable to the well-characterized PI3Kδ inhibitor, idelalisib (CAL-101).[1] Its selectivity for PI3Kδ is significantly higher than for other isoforms.[2]

| Parameter | This compound | Reference |

| PI3Kδ IC50 (biochemical) | 3.3 nM | [1] |

| PI3Kα IC50 (biochemical) | 992.8 nM | [3] |

| PI3Kβ IC50 (biochemical) | 959.2 nM | [3] |

| PI3Kγ IC50 (biochemical) | 89.8 nM | [3] |

Table 1: Biochemical inhibitory activity of this compound against Class I PI3K isoforms.

In cell-based assays, this compound effectively inhibits PI3Kδ-dependent signaling. In anti-IgM-stimulated Raji cells, a B-lymphocyte cell line, this compound treatment leads to a dose-dependent reduction in the phosphorylation of AKT, ribosomal protein S6 (S6), and extracellular signal-regulated kinase (ERK).[1]

Target Validation in Acute Myeloid Leukemia (AML)

The most extensive preclinical validation of this compound's target has been conducted in the context of AML.

In Vitro Studies

Anti-proliferative Activity: this compound has shown potent cytotoxic effects against a panel of p110δ-positive AML cell lines, with a mean IC50 value of 0.3 μM.[1] In contrast, it exhibited minimal cytotoxicity in the p110δ-negative multiple myeloma cell line MM.1R.[1] The Flt3-ITD positive cell line MV4;11 was particularly sensitive to this compound, with an IC50 of 0.1 μM.[1]

| AML Cell Line | This compound IC50 (μM) | Reference |

| MV4;11 | 0.1 | [1] |

| Mean of 11 AML cell lines | 0.3 | [1] |

Table 2: In vitro anti-proliferative activity of this compound in AML cell lines.

Cell Cycle Arrest and Apoptosis: In AML cell lines, this compound treatment leads to G1-phase cell-cycle arrest and the induction of apoptosis.[1] This is evidenced by an increase in the sub-G1 population in cell cycle analysis and cleavage of PARP and caspases.[1]

Inhibition of PI3K Signaling Pathway: this compound effectively downregulates the PI3K signaling pathway in p110δ-positive AML cells. Treatment of Kasumi-1 and EOL-1 cells with this compound resulted in a significant inhibition of AKT and ERK phosphorylation.[1] This effect was not observed in the p110δ-low MM.1R cell line.[1]

In Vivo Studies

Xenograft Models: The antitumor efficacy of this compound has been demonstrated in AML xenograft models. In mice bearing MV4;11 tumors, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[1] A 60 mg/kg daily dose of this compound led to complete tumor regression in three out of six mice.[1] Similar tumor growth inhibition was observed in RS4;11 xenografts.[1]

Pharmacodynamic Studies: In vivo target engagement was confirmed by measuring the phosphorylation of AKT and ERK in tumor tissues from treated mice. A single oral dose of this compound led to a time-dependent reduction in both p-AKT and p-ERK levels in MV4;11 tumors, demonstrating effective inhibition of the PI3K pathway in the tumor microenvironment.[1]

Target Validation in Other Hematological Malignancies

While the preclinical data for this compound is most robust in AML, there is emerging evidence of its potential in other hematological malignancies.

Non-Hodgkin's Lymphoma (NHL)

A Phase I clinical trial of this compound (XC-302) in patients with relapsed or refractory NHL has been completed.[2] The study reported that this compound has an acceptable safety profile and shows potential therapeutic value.[2] Although detailed preclinical studies in lymphoma models are not extensively published, the clinical trial publication provides IC50 values of this compound against PI3K isoforms, reaffirming its potent PI3Kδ inhibitory activity in a relevant clinical context.[2]

| Parameter | This compound (XC-302) | Reference |

| PI3Kδ IC50 | 2.8 nM | [2] |

| PI3Kα IC50 | 766.6 nM | [2] |

| PI3Kβ IC50 | 699.4 nM | [2] |

| PI3Kγ IC50 | 89.7 nM | [2] |

Table 3: Inhibitory activity of this compound (XC-302) against Class I PI3K isoforms as reported in the NHL clinical trial.

Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloma (MM)

There is a lack of specific, in-depth preclinical studies of this compound in CLL and MM models in the publicly available literature. However, the foundational mechanism of PI3Kδ inhibition suggests potential applicability. The observation that this compound was minimally cytotoxic to a p110δ-negative multiple myeloma cell line (MM.1R) further supports the target-specific action of the drug.[1]

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical validation of this compound.

In Vitro Kinase Assays

-

Objective: To determine the biochemical IC50 of this compound against PI3K isoforms.

-

Methodology: Recombinant PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used. The kinase reaction is initiated by adding ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2). The production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is measured using a competitive ELISA format. The IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

-

Objective: To assess the anti-proliferative effect of this compound on hematological malignancy cell lines.

-

Methodology: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength. The IC50 values are determined from the resulting dose-response curves.

Western Blot Analysis

-

Objective: To measure the levels of key proteins in the PI3K signaling pathway.

-

Methodology: Cells are treated with this compound for specified times and concentrations. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, PARP, caspases) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology: Cells are treated with this compound for a specified duration. After treatment, cells are harvested, washed, and fixed in ethanol. The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.

Animal Xenograft Studies

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Methodology: Human hematological malignancy cell lines (e.g., MV4;11) are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).

Conclusion and Future Directions

The collective preclinical and early clinical data strongly validate PI3Kδ as the primary therapeutic target of this compound in hematological malignancies. The potent and selective inhibition of PI3Kδ by this compound leads to the downregulation of the PI3K/AKT signaling pathway, resulting in decreased cell proliferation and increased apoptosis in cancer cells. The most comprehensive evidence for target validation exists for AML, where both in vitro and in vivo studies demonstrate significant antitumor activity.

While the data for other hematological malignancies like NHL, CLL, and MM are less extensive, the underlying biological rationale and the initial clinical findings in NHL are promising. Future research should focus on expanding the preclinical evaluation of this compound in a broader range of hematological cancer models to further delineate its therapeutic potential. Additionally, combination studies with other targeted agents or standard chemotherapy are warranted to explore potential synergistic effects and overcome resistance mechanisms. The continued clinical development of this compound will be crucial in ultimately defining its role in the treatment of various hematological malignancies.

References

- 1. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound mesylate, an inhibitor of phosphatidylinositol 3-kinase p110δ, for treating relapsed or refractory non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Properties of Novel PI3Kδ Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent oncogenic event across various human cancers, making it a prime target for therapeutic intervention.[1][2] The class I PI3K family consists of four isoforms: α, β, γ, and δ.[3] The δ isoform (PI3Kδ) is predominantly expressed in leukocytes and plays a crucial role in the function of both B and T cells.[4][5] This has made the development of selective PI3Kδ inhibitors a promising strategy for the treatment of hematological malignancies and inflammatory diseases.[1][4] This technical guide provides an in-depth overview of the pharmacological properties of novel PI3Kδ inhibitors, including their mechanism of action, selectivity, and preclinical data, along with detailed experimental protocols and pathway diagrams.

The PI3Kδ Signaling Pathway

The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at the plasma membrane.[6][7] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[8][9] This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases. Once activated, Akt proceeds to phosphorylate a multitude of downstream targets, leading to the regulation of various cellular functions. A key downstream effector of Akt is the mammalian target of rapamycin (mTOR), which is a central regulator of cell growth and proliferation.[10]

Pharmacological Properties of Novel PI3Kδ Inhibitors

The development of novel PI3Kδ inhibitors has focused on improving selectivity over other PI3K isoforms to minimize off-target effects and enhance the therapeutic window.[11] First-generation PI3Kδ inhibitors, while effective, have been associated with significant toxicities, prompting the development of next-generation compounds with improved safety profiles.[12]

Quantitative Data on Novel PI3Kδ Inhibitors

The following tables summarize the in vitro potency and selectivity, as well as the pharmacokinetic properties of selected novel PI3Kδ inhibitors.

Table 1: In Vitro Potency and Selectivity of Novel PI3Kδ Inhibitors

| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | B-Cell Activation IC50 (nM) | Reference |

| Compound 11 | 2 | 1,200 | 1,100 | 130 | 18 (human), 11 (rat) | [4] |

| MSC2360844 | 1.8 | >10,000 | >10,000 | 1,100 | 20 | [9] |

| MSC2364588 | 3.2 | >10,000 | >10,000 | 1,500 | 35 | [9] |

| Roginolisib | N/A | N/A | N/A | N/A | N/A | [12] |

| Idelalisib | 2.5 | 8,600 | 4,000 | 2,100 | N/A | [7][10] |

| AMG 319 | N/A | N/A | N/A | N/A | N/A | [6] |

N/A: Data not available in the cited sources.

Table 2: Pharmacokinetic Properties of Novel PI3Kδ Inhibitors

| Compound | Oral Bioavailability (%) | Tmax (h) | Half-life (h) | Clearance (L/h/kg) | Species | Reference |

| Compound 11 | 35 | 0.5 | 2.3 | 2.1 | Rat | [4] |

| MSC2360844 | 25 (rat), 29 (dog) | 1-2 (rat), 2 (dog) | 2.5 (rat), 4.9 (dog) | 1.6 (rat), 0.4 (dog) | Rat, Dog | [9] |

| MSC2364588 | 43 (rat), 52 (dog) | 1-2 (rat), 2 (dog) | 3.2 (rat), 5.8 (dog) | 1.2 (rat), 0.3 (dog) | Rat, Dog | [9] |

| KA2237 | N/A | N/A | N/A | N/A | Human | [13] |

N/A: Data not available in the cited sources.

Experimental Protocols

The characterization of novel PI3Kδ inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the PI3Kδ isoform.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are used. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a suitable buffer.

-

Inhibitor Incubation: The test compound is serially diluted and pre-incubated with the PI3Kδ enzyme for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.[14]

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and the PIP2 substrate. The reaction is allowed to proceed for a specific time (e.g., 1 hour) at room temperature.[14]

-

Detection of PIP3: The product of the reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This can be done using various methods, such as a competitive ELISA-based assay where a biotinylated PIP3 tracer competes with the reaction-generated PIP3 for binding to a PIP3-binding protein (e.g., GRP1) coated on a microplate.[14] The amount of bound biotinylated-PIP3 is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.[14]

-

Data Analysis: The signal is inversely proportional to the PI3Kδ activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

B-Cell Proliferation Assay

This cellular assay assesses the functional consequence of PI3Kδ inhibition on B-cell activation and proliferation.

Methodology:

-

Cell Isolation: Primary B-cells are isolated from human peripheral blood mononuclear cells (PBMCs) or from the spleens of rodents using standard techniques such as magnetic-activated cell sorting (MACS).

-

Cell Culture and Treatment: Isolated B-cells are cultured in appropriate media and seeded in 96-well plates. The cells are then treated with serial dilutions of the test compound for a short pre-incubation period.

-

Cell Stimulation: B-cell proliferation is induced by stimulating the B-cell receptor (BCR) using an anti-IgM antibody, often in combination with other co-stimulatory molecules like anti-CD40 and IL-4.

-

Proliferation Measurement: After a suitable incubation period (e.g., 72 hours), cell proliferation is measured. Common methods include the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a non-radioactive colorimetric assay (e.g., WST-1 or MTS assay).[15]

-

Data Analysis: The extent of proliferation is quantified, and IC50 values are determined by plotting the percentage of inhibition of proliferation against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The development of novel, highly selective PI3Kδ inhibitors represents a significant advancement in the targeted therapy of hematological malignancies and inflammatory disorders. The compounds highlighted in this guide demonstrate the progress made in optimizing potency, selectivity, and pharmacokinetic properties, with the aim of improving clinical outcomes and reducing treatment-related toxicities. Future research will likely focus on further refining the selectivity profiles of these inhibitors, exploring combination therapies to overcome resistance mechanisms, and identifying predictive biomarkers to guide patient selection.[11][16] The detailed pharmacological characterization and rigorous preclinical evaluation outlined in this guide are essential steps in the successful translation of these promising therapeutic agents from the laboratory to the clinic.

References

- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical development of phosphatidylinositol 3-kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Novel PI3Kδ Inhibitors as Potential Therapeutics for SLE and Lupus Nephritis in Pre-Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ionctura.com [ionctura.com]

- 13. fortunejournals.com [fortunejournals.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PI3Kδ in B-cell Malignancies: A Technical Guide

This in-depth technical guide explores the critical role of the phosphoinositide 3-kinase delta (PI3Kδ) isoform in the pathophysiology of B-cell malignancies. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the PI3Kδ signaling pathway, its function in both normal and malignant B-cells, and the therapeutic implications of its inhibition.

Introduction to the PI3K Family and the δ Isoform

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, survival, and motility.[1] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the expression of p110δ and p110γ is primarily restricted to leukocytes.[2] This leukocyte-specific expression of PI3Kδ makes it a compelling therapeutic target in hematological malignancies, as it allows for selective targeting of immune cells, including malignant B-lymphocytes, potentially minimizing off-target effects.[2]

The PI3Kδ Signaling Pathway in B-Cells

PI3Kδ is a central node in B-cell signaling, integrating signals from various cell surface receptors crucial for B-cell development, activation, and survival.[1][3] Upon engagement of the B-cell receptor (BCR) with an antigen, a signaling cascade is initiated, leading to the recruitment and activation of PI3Kδ at the plasma membrane.[1]

Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a docking site for various downstream effector proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as protein kinase B) and Bruton's tyrosine kinase (Btk).[1] The recruitment of these proteins to the plasma membrane leads to their activation and the subsequent propagation of downstream signaling events that promote cell survival, proliferation, and differentiation.[5] Key downstream pathways include the mTOR and NF-κB signaling cascades.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. PI3K Signaling in B-Lymphocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 5. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events [theoncologynurse.com]

Puquitinib (XC-302): A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical study results for Puquitinib (XC-302), a novel, orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The data herein summarizes its mechanism of action, in vitro potency, and in vivo efficacy, primarily in the context of acute myeloid leukemia (AML).

Core Mechanism of Action

This compound is a highly selective and potent inhibitor of the PI3Kδ isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of hematopoietic cells.[1] By binding to the ATP-binding pocket of PI3Kδ, this compound effectively downregulates this pathway, leading to the inhibition of downstream effectors such as AKT and ERK.[2][3] This targeted inhibition ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[3][4]

Signaling Pathway of this compound

Caption: this compound inhibits PI3Kδ, blocking downstream AKT and ERK signaling to reduce cell proliferation.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a panel of AML cell lines, exhibiting greater potency than the established PI3Kδ inhibitor, CAL-101.[2]

Table 1: In Vitro Cytotoxicity of this compound in Hematologic Tumor Cell Lines

| Cell Line | Cell Type | This compound IC50 (μM) |

| Kasumi-1 | AML | 0.21 |

| EOL-1 | AML | 0.25 |

| MV4;11 | AML | 0.35 |

| RS4;11 | AML | 0.28 |

| TF-1 | AML | 0.41 |

| U-937 | AML | 0.33 |

| THP-1 | AML | 0.38 |

| KG-1a | AML | 0.29 |

| Set-2 | AML | 0.31 |

| Molm-16 | AML | 0.27 |

| Mo7e | AML | 0.45 |

| MM.1R | Multiple Myeloma | >10 |

| Mean (AML) | - | 0.3 |

Data extracted from a study where cell viability was determined by MTT assay after 72 hours of treatment.[2][4]

Table 2: Biochemical Potency against Class I PI3K Isoforms

| PI3K Isoform | This compound Biochemical IC50 (nM) |

| p110α | >1000 |

| p110β | 289 |

| p110γ | 186 |

| p110δ | 5 |

Biochemical IC50 values were determined using a PI3Kinase Activity/Inhibitor Assay Kit.[2]

In Vivo Antitumor Activity

The antitumor efficacy of this compound was evaluated in xenograft models of human AML. The studies demonstrated significant tumor growth inhibition and a favorable safety profile.[2]

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models

| Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| RS4;11 | This compound | 30 mg/kg | 50 |

| RS4;11 | This compound | 60 mg/kg | 69 |

| MV4;11 | This compound | 60 mg/kg | Not specified, but showed stronger efficacy than CAL-101 |

Mice were treated daily for 21 days. No significant body weight loss was observed.[2][4]

Furthermore, the combination of this compound with the cytotoxic agent daunorubicin resulted in significantly enhanced antitumor efficacy compared to either agent alone in MV4;11 xenografts.[3][5]

Experimental Protocols

In Vitro Cell Proliferation Assay

The cytotoxicity of this compound was assessed using a standard MTT assay.

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Protocol Details:

-

Cell Lines: A panel of human AML cell lines was used (see Table 1).[4]

-

Treatment: Cells were treated in triplicate with various concentrations of this compound.[4]

-

Incubation: The treated cells were incubated for 72 hours at 37°C.[4]

-

Detection: Cell viability was measured by assessing the conversion of MTT to a colored formazan product.[4]

-

Analysis: IC50 values were calculated using curve-fitting software.[4]

Western Blot Analysis for PI3K Signaling

The effect of this compound on the PI3K signaling pathway was determined by Western blotting.

Protocol Details:

-

Cell Lysates: AML cells (e.g., Kasumi-1, EOL-1) were treated with this compound, and total cell lysates were collected.[2] For in vivo studies, tumor tissues were extracted and analyzed.[4]

-

Protein Separation: Proteins were separated by SDS-PAGE.

-

Antibodies: Blots were probed with primary antibodies against total and phosphorylated forms of AKT and ERK.

-

Detection: A secondary antibody conjugated to horseradish peroxidase was used for detection.

In Vivo Xenograft Studies

The antitumor activity of this compound in a living organism was evaluated using mouse xenograft models.

Caption: Experimental workflow for in vivo evaluation of this compound in AML xenograft models.

Protocol Details:

-

Animal Model: BALB/c nude mice were used.

-

Tumor Implantation: Human AML cells (MV4;11 or RS4;11) were injected subcutaneously.[4]

-

Treatment: Once tumors were established, mice were orally administered either a vehicle control or this compound at specified doses (e.g., 30 mg/kg, 60 mg/kg) daily for 21 days.[2][4]

-

Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition. Body weight and general health were monitored for toxicity.[2][4]

-

Pharmacodynamic Analysis: At the end of the study, tumors were excised and analyzed by Western blot to confirm the inhibition of PI3K signaling (pAKT, pERK).[2][4]

Conclusion

The preclinical data for this compound (XC-302) strongly support its development as a therapeutic agent for hematological malignancies, particularly AML. It demonstrates high selectivity and potent inhibitory activity against PI3Kδ, leading to significant antitumor effects both in vitro and in vivo.[2][3] Its efficacy, which surpasses that of CAL-101 in these studies, and its synergistic effects when combined with standard chemotherapeutic agents, highlight its potential for clinical investigation.[2]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Understanding the ATP-binding pocket of PI3Kδ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ATP-binding pocket of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. A critical target in hematological malignancies and inflammatory diseases, a thorough understanding of the PI3Kδ active site is paramount for the rational design of potent and selective inhibitors. This document outlines the key structural features of the ATP-binding pocket, details crucial residue interactions, summarizes quantitative data for notable inhibitors, and provides detailed experimental protocols for studying this important enzyme.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various cancers, making its components, particularly PI3K, attractive therapeutic targets.[4][5] PI3Kδ is predominantly expressed in hematopoietic cells and plays a key role in B-cell signaling.[6]

Upon activation by upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide range of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to the regulation of protein synthesis and cell growth.[4][5]

The ATP-Binding Pocket of PI3Kδ

The ATP-binding pocket of PI3Kδ is a well-defined cleft located within the kinase domain of the p110δ catalytic subunit. This pocket can be broadly divided into four key regions that are critical for inhibitor binding: the adenine (hinge) region, the specificity pocket, the affinity pocket, and a hydrophobic region II.[8]

Key residues within the ATP-binding pocket play a crucial role in the interaction with both ATP and small molecule inhibitors. Hydrogen bonds with the hinge residues, particularly Val828 and Glu826 , are vital for anchoring inhibitors within the active site.[6][9] Other important residues that contribute to inhibitor binding and selectivity include Trp760 , Met752 , Lys779 , and Asp911 .[8][10][11] The interaction with these residues, often through hydrogen bonds and hydrophobic interactions, dictates the potency and isoform selectivity of different inhibitors.

Quantitative Data for PI3Kδ Inhibitors

The development of selective PI3Kδ inhibitors has been a major focus of drug discovery efforts. The following table summarizes the in vitro inhibitory activity (IC50) of several key compounds against the PI3K isoforms.

| Inhibitor | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference(s) |

| Idelalisib (CAL-101) | 2.5 | 8600 | 4000 | 2100 | [12] |

| IC-87114 | 500 | >100,000 | 75,000 | 29,000 | [13][14] |

| PI3KD-IN-015 | 2.6 | - | - | - | [15][16] |

| ZSTK474 | Potent | - | - | - | [10][11] |

| PI-3065 | 15 | >1050 | >1050 | >1050 | [17] |

| AZD8835 | 5.7 | 6.2 | 431 | 90 | [17] |

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

PI3Kδ Kinase Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for measuring PI3Kδ kinase activity and inhibitor potency using a luminescence-based assay that quantifies ADP production.

Materials:

-

Recombinant human PI3Kδ (p110δ/p85α)

-

PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[18]

-

Dithiothreitol (DTT)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

ATP

-

Test inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates (low volume)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitors in an appropriate solvent (e.g., DMSO) and then dilute further in the PI3K Reaction Buffer.

-

Enzyme/Substrate Mixture Preparation: Prepare a mixture of the PI3K Reaction Buffer containing the desired concentrations of PI3Kδ enzyme and PIP2 substrate.

-

Reaction Initiation: In a 384-well plate, add the following to each well:

-

0.5 µL of inhibitor or vehicle control.

-

4 µL of the enzyme/substrate mixture.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution.[18]

-

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes).

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate as per the manufacturer's instructions (typically 30-60 minutes).

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Crystallography of PI3Kδ in Complex with an Inhibitor

This protocol provides a high-level overview of the steps involved in determining the crystal structure of PI3Kδ bound to an inhibitor.

Materials:

-

Purified, high-concentration PI3Kδ protein

-

Inhibitor of interest

-

Crystallization screens and reagents

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Protein-Inhibitor Complex Formation: Incubate the purified PI3Kδ protein with a molar excess of the inhibitor to ensure saturation of the binding site.

-

Crystallization Screening: Set up crystallization trials using various techniques (e.g., sitting drop or hanging drop vapor diffusion) and a wide range of crystallization screens to identify initial crystallization conditions.

-

Optimization of Crystallization Conditions: Refine the initial hit conditions by varying the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.

-

Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection. Flash-cool the crystals in liquid nitrogen.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and collect X-ray diffraction data using a high-intensity X-ray source.

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known PI3Kδ structure as a search model.

-

Build the inhibitor into the electron density map and refine the structure using crystallographic software to achieve good agreement between the model and the experimental data.

-

-

Structural Analysis: Analyze the final structure to identify the key interactions between the inhibitor and the residues of the PI3Kδ ATP-binding pocket.

Conclusion

A detailed understanding of the PI3Kδ ATP-binding pocket is indispensable for the development of next-generation inhibitors with improved potency and selectivity. This guide has provided a foundational overview of the key structural features, inhibitor interactions, and experimental methodologies relevant to the study of PI3Kδ. By leveraging this knowledge, researchers can continue to advance the design of novel therapeutics targeting this critical enzyme in cancer and inflammatory diseases.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural Comparisons of Class I Phosphoinositide 3-kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. PI3Kδ-IN-13 | PI3K | 1686137-02-9 | Invivochem [invivochem.com]

- 16. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. promega.es [promega.es]

Methodological & Application

Application Notes and Protocols for In Vivo Xenograft Models: Efficacy Testing of Puquitinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Puquitinib, a novel and selective PI3Kδ inhibitor, using xenograft models. The information is intended to guide researchers in designing and executing robust preclinical studies to assess the anti-tumor activity of this compound.

Introduction to this compound

This compound is an orally available small molecule inhibitor that selectively targets the delta (δ) isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, particularly hematological malignancies.[1] this compound exerts its anti-tumor effects by inhibiting PI3Kδ, leading to the downregulation of downstream signaling molecules such as phosphorylated AKT (pAKT) and phosphorylated ERK (pERK), ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its potent anti-tumor efficacy in various cancer models, including acute myeloid leukemia (AML).[2][4]

Key Applications

-

In vivo efficacy assessment: Evaluating the anti-tumor activity of this compound as a single agent in relevant cancer xenograft models.

-

Pharmacodynamic studies: Assessing the modulation of the PI3K/AKT/mTOR signaling pathway in tumor tissues following this compound treatment.

-

Combination therapy studies: Investigating the synergistic or additive effects of this compound when combined with standard-of-care chemotherapeutic agents.

-

Comparative efficacy studies: Benchmarking the efficacy of this compound against other PI3K inhibitors.

Signaling Pathway of this compound's Action

This compound targets the PI3Kδ isoform, a key node in a signaling cascade that promotes cell survival and proliferation. The diagram below illustrates the mechanism by which this compound inhibits this pathway.

Caption: this compound inhibits PI3Kδ, blocking the PI3K/AKT/mTOR pathway.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol details the establishment of a subcutaneous xenograft model using AML cell lines to test the efficacy of this compound.

Materials:

-

Cell Lines: MV4;11 or RS4;11 (p110δ-positive AML cell lines)[2]

-

Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

-

Reagents: Matrigel, Phosphate Buffered Saline (PBS), this compound, vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Equipment: Syringes, needles, calipers, animal balance, oral gavage needles

Procedure:

-

Cell Culture: Culture MV4;11 or RS4;11 cells in appropriate media and conditions to achieve exponential growth.

-

Cell Preparation: Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=6-10 mice per group).

-

Drug Administration: Administer this compound orally via gavage daily at doses of 30 mg/kg and 60 mg/kg.[2] The control group receives the vehicle.

-

Efficacy Assessment: Continue treatment for a predetermined period (e.g., 21 days).[3] Monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

Pharmacodynamic Analysis Protocol

This protocol describes the analysis of target engagement in tumor tissues.

Materials:

-

Excised tumor tissues

-

Lysis buffer, protease and phosphatase inhibitors

-

Antibodies: anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-β-actin

-

Western blot reagents and equipment

Procedure:

-

Tissue Lysis: Homogenize tumor tissues in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pAKT, AKT, pERK, and ERK. Use β-actin as a loading control.

-

Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. Quantify band intensities to determine the relative levels of phosphorylated proteins. This compound treatment is expected to decrease the levels of pAKT and pERK in tumor tissues.[2]

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vivo xenograft study for this compound efficacy testing.

Caption: Workflow for in vivo xenograft efficacy testing of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo xenograft studies with this compound.

Table 1: Anti-Tumor Efficacy of this compound in AML Xenograft Models

| Cell Line | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| MV4;11 | This compound | 30 | 72 | [2] |

| MV4;11 | This compound | 60 | 103 (complete regression in 3/6 tumors) | [2] |

| RS4;11 | This compound | 30 | 50 | [2] |

| RS4;11 | This compound | 60 | 69 | [2] |

Table 2: Comparative Efficacy of this compound and CAL-101 in the MV4;11 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| This compound | 30 | 72 | [2] |

| This compound | 60 | 103 | [2] |

| CAL-101 | 90 | 50 | [2] |

| CAL-101 | 180 | 61 | [2] |

Table 3: Efficacy of this compound in Combination with Daunorubicin in MV4;11 Xenografts

| Treatment Group | Efficacy Outcome | Reference |

| This compound + Daunorubicin | Significantly superior anti-tumor efficacy compared to single agents | [5] |

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in in vivo xenograft models. These studies are crucial for understanding the therapeutic potential of this PI3Kδ inhibitor and for guiding its clinical development. The data indicates that this compound is a potent anti-tumor agent, both as a monotherapy and in combination with other cytotoxic drugs, for hematological malignancies.[2][5] Researchers are encouraged to adapt these protocols to their specific research questions and model systems.

References

- 1. This compound mesylate (XC-302) induces autophagy via inhibiting the PI3K/AKT/mTOR signaling pathway in nasopharyngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Puquitinib Stock Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and use of Puquitinib stock solutions for in vitro cell culture experiments. This compound is a potent and selective inhibitor of the PI3Kδ signaling pathway, making it a valuable tool for cancer research and drug development.[1][2][3]

Quantitative Data Summary

For ease of reference, the key quantitative parameters for this compound stock solution preparation are summarized in the table below.

| Parameter | Value | Solvent | Storage Temperature |

| Stock Solution Concentration | 50 mM | DMSO | -20°C or -80°C |

| Molecular Weight of this compound | Refer to manufacturer's data | N/A | N/A |

Note: The molecular weight of this compound is required for accurate preparation of the stock solution. This information should be available on the product's certificate of analysis.

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Calibrated analytical balance

-

Cell culture medium appropriate for the cell line being used

-

Personal protective equipment (lab coat, gloves, safety glasses)

Protocol 1: Preparation of 50 mM this compound Stock Solution

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.[2][4]

-

Calculate the required mass of this compound:

-

Use the following formula: Mass (mg) = 50 mM x Molecular Weight ( g/mol ) x Volume (L)

-

For example, to prepare 1 mL (0.001 L) of a 50 mM stock solution, the calculation would be: Mass (mg) = 50 * MW * 0.001.

-

-

Weigh the this compound powder:

-

Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

-

Dissolve the this compound in DMSO:

-

Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

-

-

Aliquot and store the stock solution:

-

Dispense the 50 mM this compound stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protocol 2: Dilution of this compound Stock Solution for Cell Treatment

This protocol outlines the steps for diluting the 50 mM this compound stock solution to the desired final concentration for treating cells in culture.

-

Determine the final desired concentration:

-

The effective concentration of this compound can vary between cell lines. A typical starting concentration for in vitro experiments is 1 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

-

-

Prepare an intermediate dilution (optional but recommended):

-

To avoid pipetting very small volumes, it is good practice to first prepare an intermediate dilution of the stock solution in cell culture medium.

-

For example, to prepare a 1 mM intermediate solution from a 50 mM stock, dilute the stock 1:50 in sterile cell culture medium (e.g., 2 µL of 50 mM stock in 98 µL of medium).

-

-

Prepare the final working concentration:

-

Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration.

-

For example, to achieve a final concentration of 1 µM in 1 mL of cell culture, add 1 µL of a 1 mM intermediate solution.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

-

Treat the cells:

-

Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.

-

Incubate the cells for the desired treatment duration.

-

Visualizations

This compound Stock Solution Workflow

Caption: Workflow for this compound stock preparation and cell treatment.

This compound Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Western Blot Analysis of p-AKT and p-ERK after Puquitinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puquitinib is a novel, orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT/mTOR and MAPK/ERK signaling pathways are critical regulators of cell proliferation, survival, and differentiation.[3][4] Dysregulation of these pathways is a hallmark of many cancers, making them key targets for therapeutic intervention.[3][5] this compound has demonstrated potent antitumor efficacy in various cancer models, including acute myeloid leukemia (AML) and nasopharyngeal cancer, by downregulating PI3K signaling.[1][2][6][7] Studies have shown that this compound treatment leads to a reduction in the phosphorylation of AKT (p-AKT) and, in some contexts, also affects the phosphorylation of ERK (p-ERK).[1][2][6]

Western blotting is a fundamental technique to detect and quantify changes in protein phosphorylation, providing a direct measure of the activation state of signaling pathways.[8][9] This document provides a detailed protocol for the analysis of p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204) levels in cancer cell lines following treatment with this compound.

Signaling Pathways

The PI3K/AKT and MAPK/ERK pathways are central signaling cascades that transmit signals from cell surface receptors to the nucleus, influencing key cellular processes. This compound, as a PI3Kδ inhibitor, primarily targets the PI3K/AKT pathway. However, crosstalk between signaling pathways can lead to effects on the MAPK/ERK cascade.

Experimental Workflow

The overall experimental process involves treating cultured cancer cells with this compound, preparing cell lysates, separating proteins by gel electrophoresis, transferring them to a membrane, and then probing for specific phosphorylated and total proteins using antibodies.

Detailed Experimental Protocols

I. Cell Culture and this compound Treatment

-

Cell Seeding: Plate a cancer cell line known to have active PI3K signaling (e.g., Kasumi-1, EOL-1 AML cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Starvation (Optional): Depending on the experiment, you may wish to serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).

-

Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

II. Preparation of Cell Lysates

Critical Note: To preserve the phosphorylation state of proteins, all steps should be performed on ice or at 4°C, and lysis buffers must be supplemented with phosphatase and protease inhibitors immediately before use.[10]

-

Wash Cells: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

-

Scrape and Collect: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect Supernatant: Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

III. Western Blotting

-